1,2,5-Thiadiazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
1,2,5-Thiadiazole derivatives are synthesized through various methods, involving the reaction of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety. For instance, compounds with a 1,3,4-thiadiazole ring core and varying alkoxy terminal lengths have been synthesized and characterized through methods such as NMR spectroscopy, FTIR, and mass spectrometry. These compounds exhibit liquid crystalline behaviors, with their properties being dependent on the alkoxy chain length attached to the phenyl moiety (Jaffer et al., 2017).
Molecular Structure Analysis
The structural and electronic properties of thiadiazole derivatives, including those related to 1,2,5-thiadiazole-3-carboxylic acid, have been extensively studied using density functional theory (DFT). These studies provide insights into the conformers, dimeric forms, and vibrational analyses through experimental FT-IR and FT-Raman spectra, offering a deep understanding of their molecular geometry, electronic properties, and hydrogen bonding interactions (Singh et al., 2019).
Chemical Reactions and Properties
Thiadiazoles participate in various chemical reactions due to the reactivity of their ring atoms and substituents. These reactions include electrophilic and nucleophilic substitutions, cycloadditions, and rearrangements, contributing to the versatility of thiadiazole derivatives in synthesizing a wide range of compounds. For example, the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles through condensation and I2-mediated oxidative bond formation showcases their chemical reactivity (Niu et al., 2015).
Scientific Research Applications
Central Nervous System and Antimicrobial Activities : 1,2,5-Thiadiazoles, including the hydrazides of 1,2,5-Thiadiazole-3-carboxylic Acid, have shown potential in acting on the central nervous system (CNS) and possessing antimicrobial and antitumor activity (Belen'kaya, Vignevich, & Andronati, 1982).
Liquid Crystalline Behaviors : Carboxylic acid derivatives containing 1,2,5-Thiadiazole have been studied for their liquid crystalline behaviors, with findings indicating that compounds with longer carbon chains display a specific phase known as Smectic C phase (Jaffer, Aldhaif, & Tomi, 2017).
Synthesis Methods : New methods for synthesizing derivatives, such as 1,3,4-Thiadiazol-2-amine derivatives, have been developed. These methods avoid toxic additives and proceed through multiple steps, demonstrating the versatility of 1,2,5-Thiadiazole-based compounds (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).
Antimicrobial Activities : Novel 1,3,4-Thiadiazole derivatives based on thiophene-2-carboxylic acid have shown significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential in pharmacological applications (Muğlu, Yakan, & Shouaib, 2020).
Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles like 1,2,5-Thiadiazole have been found to possess angiotensin II receptor antagonistic activities, which can be relevant in cardiovascular pharmacology (Kohara et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1,2,5-thiadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBMBHVZZFGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362769 | |
Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazole-3-carboxylic acid | |
CAS RN |
13368-86-0 | |
Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-thiadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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